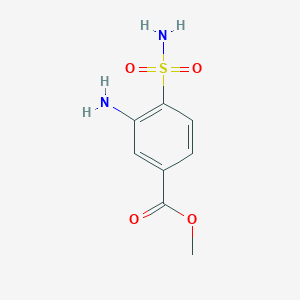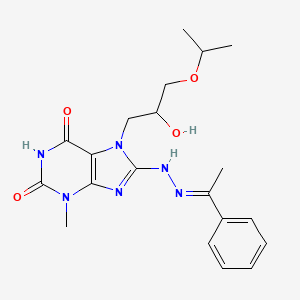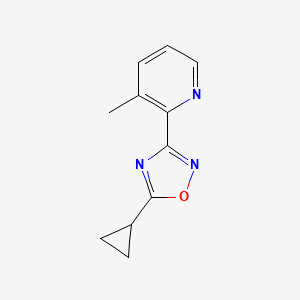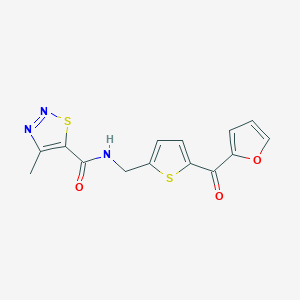![molecular formula C14H19NO B2454475 1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287342-30-5](/img/structure/B2454475.png)
1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentanes (BCPs) are a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond . They are structurally unique compounds that exhibit diverse chemistry . The fused bicyclic structure is highly strained, which renders BCPs valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems .
Synthesis Analysis
The synthesis of 1,3-disubstituted BCPs can be challenging due to the inherent strain of the bicyclic scaffold, often necessitating linear syntheses of specific BCP targets . A general cross-coupling strategy to access 1,3-disubstituted bicyclo[1.1.0]butanes featuring a wide variety of substituents at the 3-position has been developed . This approach minimizes the degree of BCP isomerization typically seen with transition metals through the use of an electron-rich Pd(0) catalyst .Molecular Structure Analysis
Bicyclo[1.1.0]butane is a four-membered carbocycle with a bridging C (1)-C (3) bond . The fused bicyclic structure is highly strained .Chemical Reactions Analysis
BCPs that are monosubstituted at the bridgehead positions have been widely explored due to their ready accessibility and facility of ring-opening reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .Propiedades
IUPAC Name |
1-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15-10-13-7-14(8-13,9-13)11-5-3-4-6-12(11)16-2/h3-6,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBFQXNXCHUIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)




![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)
![N-(4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2454414.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)